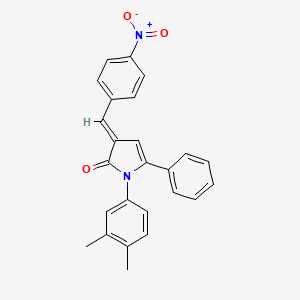![molecular formula C25H22O5 B11693973 [2-(benzyloxy)phenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone](/img/structure/B11693973.png)
[2-(benzyloxy)phenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE is a complex organic compound that features a benzodioxepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepine ring.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides and suitable nucleophiles.
Epoxidation: The formation of the oxirane ring (epoxide) is achieved through the oxidation of an alkene precursor using peracids such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce diols.
Scientific Research Applications
7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of enzyme activity or alteration of genetic material.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Coumarin Derivatives: Known for their anticoagulant properties, these compounds also feature a benzene ring fused with a heterocyclic structure.
Uniqueness
What sets 7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE apart is its combination of a benzodioxepine core with an oxirane ring and a benzyloxy group. This unique structure imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C25H22O5 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]-(2-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C25H22O5/c26-23(19-9-4-5-10-20(19)29-16-17-7-2-1-3-8-17)25-24(30-25)18-11-12-21-22(15-18)28-14-6-13-27-21/h1-5,7-12,15,24-25H,6,13-14,16H2 |
InChI Key |
ZIEYLJSUFBTLJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3C(O3)C(=O)C4=CC=CC=C4OCC5=CC=CC=C5)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11693918.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone](/img/structure/B11693923.png)
![2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11693927.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide](/img/structure/B11693930.png)

![4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)benzoic acid](/img/structure/B11693937.png)

![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11693947.png)

![3,5-dinitro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11693958.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693963.png)
![Propyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11693968.png)
![N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B11693979.png)
